molecular formula C6H10O2 B3025571 2,2-Dimethylcyclopropanecarboxylic acid CAS No. 75885-59-5

2,2-Dimethylcyclopropanecarboxylic acid

Cat. No.: B3025571
CAS No.: 75885-59-5
M. Wt: 114.14 g/mol
InChI Key: BFNMOMYTTGHNGJ-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropanecarboxylic acid is an organic compound with the molecular formula C₆H₁₀O₂. It is a cyclopropane derivative, characterized by the presence of two methyl groups attached to the cyclopropane ring and a carboxylic acid functional group. This compound is of significant interest due to its role as a chiral building block in the synthesis of various pharmaceuticals, including Cilastatin, which is used to inhibit renal dehydropeptidase.

Scientific Research Applications

2,2-Dimethylcyclopropanecarboxylic acid has several scientific research applications:

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage, and may cause an allergic skin reaction . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

2,2-Dimethylcyclopropanecarboxylic acid is a key chiral intermediate for the synthesis of Cilastatin . It is primarily targeted by enzymes such as lipase Novozym 435 and nitrile hydratases (NHases) .

Mode of Action

The compound interacts with its targets through enzymatic reactions. For instance, it is prepared by enzymatic resolution of racemic ethyl-2,2-dimethylcyclopropanecarboxylate (DMCPE) in a N,N-dimethylformamide (DMF)–water medium using lipase Novozym 435 .

Biochemical Pathways

The compound is involved in the metabolic pathways of nitriles to the corresponding carboxylic acids. Two metabolic pathways exist in organisms: nitrilases catalyze the direct hydrolysis of nitriles into the corresponding carboxylic acids, while nitrile hydratases (NHases) catalyze nitrile hydrations to amides that are subsequently hydrolyzed into carboxylic acids by the action of amidases .

Pharmacokinetics

It’s worth noting that the compound is prepared in a water medium, which may influence its absorption and distribution .

Result of Action

The enzymatic action on this compound results in the production of S-(+)-2,2-dimethylcyclopropanecarboxylic acid [S-(+)-DMCPA], an important chiral building block for the production of Cilastatin .

Action Environment

The enzymatic action on this compound is influenced by environmental factors such as temperature, pH, and the presence of co-solvents. For instance, the enzymatic resolution of DMCPE was found to be most efficient at 38–42°C, pH 7.0, and in the presence of 15% DMF .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of racemic ethyl-2,2-dimethylcyclopropanecarboxylate using enzymatic catalysts such as modified Novozyme 435. The reaction is typically carried out in a polar organic solvent-water medium, with optimal conditions including a pH of 7.2, a temperature of 30°C, and a reaction time of 56 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microbial esterases. For instance, Rhodococcus sp. ECU1013 has been identified as an effective biocatalyst for the enantioselective hydrolysis of methyl 2,2-dimethylcyclopropane carboxylate, yielding the desired acid with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the carboxylic acid group into other functional groups such as aldehydes or ketones.

    Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride can be used to convert the carboxylic acid to an acyl chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces primary alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
  • 2,2-Diethylcyclopropanecarboxylic acid
  • Spiro[2.2]pentane-1-carboxylic acid
  • 2-Methylcyclopropanecarboxylic acid

Uniqueness

2,2-Dimethylcyclopropanecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chiral properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals. Its ability to serve as a chiral building block distinguishes it from other similar compounds, which may not possess the same level of enantioselectivity or versatility in chemical reactions .

Properties

IUPAC Name

2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNMOMYTTGHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293799
Record name 2,2-dimethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-26-0, 75885-59-5
Record name NSC92357
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92357
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethylcyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2-Dimethylcyclopropanecarboxylic acid?

A1: this compound has the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol.

Q2: Does this compound possess any catalytic properties?

A2: The provided research focuses primarily on the synthesis and applications of this compound as a building block rather than a catalyst. There's no evidence within these studies suggesting inherent catalytic properties for this compound.

Q3: How do structural modifications of this compound derivatives affect their insecticidal activity?

A: Studies investigating pyrethroid insecticides, which are derived from this compound, reveal that even minor structural changes significantly impact their insecticidal activity [, ]. For instance, introducing halogen atoms, particularly chlorine or fluorine, into the vinyl side chain often enhances insecticidal potency [, ]. Moreover, the stereochemistry of the dichlorovinyl group influences the rate of oxidative metabolism in laying hens []. These findings highlight the importance of structure-activity relationships in designing effective pyrethroid insecticides.

Q4: Is there information available regarding the ADME profile of this compound in humans or animals?

A: The research provides some insights into the metabolic fate of this compound, particularly in the context of pyrethroid insecticide metabolism. Studies in laying hens demonstrate that following oral administration of cypermethrin (a pyrethroid containing the this compound moiety), the compound is rapidly metabolized and excreted []. The primary metabolic pathway involves hydrolysis of the ester bond, followed by oxidation of the methyl groups []. This metabolic pathway may vary across different species. Further research is needed to fully elucidate the ADME profile of this compound in humans and other animals.

Q5: Have any studies evaluated the efficacy of this compound derivatives in cellular or animal models of disease?

A: While the provided research does not directly address the efficacy of this compound derivatives in disease models, it does highlight their application as insecticides [, ]. These studies demonstrate the potent insecticidal activity of various derivatives, such as permethrin and cypermethrin, against a range of insect species [, ]. This highlights the biological activity of these compounds and their potential for further exploration in other therapeutic areas.

Q6: What analytical techniques are commonly employed for the detection and quantification of this compound and its derivatives?

A: Researchers widely utilize gas chromatography coupled with mass spectrometry (GC/MS) for the analysis of this compound and its derivatives, particularly in biological samples like urine [, , ]. This technique enables the separation and identification of various metabolites, providing valuable insights into the metabolism and excretion of these compounds [, , ]. Additionally, high-performance liquid chromatography (HPLC) is also employed for separation and quantification, particularly in complex matrices like plasma and urine []. These analytical methods play a crucial role in understanding the pharmacokinetics, metabolism, and environmental fate of this compound and its derivatives.

Q7: What is the environmental fate of this compound and its derivatives, and are there concerns regarding their ecotoxicological effects?

A: Research indicates that this compound can be found as a degradation product of pyrethroid insecticides in the environment [, ]. Studies on the degradation of permethrin, a commonly used pyrethroid, in soil highlight the formation of this compound as a major breakdown product []. While the research doesn't extensively discuss specific ecotoxicological effects, it acknowledges the potential for environmental contamination and the need to understand the fate and transport of these compounds in various ecosystems []. Further research is crucial for assessing the long-term ecological impact of this compound and its derivatives.

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